molecular formula C12H11F3O3 B038913 Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate CAS No. 112822-88-5

Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate

Cat. No. B038913
Key on ui cas rn: 112822-88-5
M. Wt: 260.21 g/mol
InChI Key: FTINRPRTRKCTHJ-UHFFFAOYSA-N
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Patent
US06211375B1

Procedure details

2.4 g of magnesium, 10 ml of ethanol, and 0.4 ml of carbon tetrachloride were stirred in a three necked flask at room temperature for activation, and 15 ml of diethyl malonate and 40 ml of tetrahydrofuran were gradually added dropwise. The mixture was stirred at 80° C. for 4 hours. The reaction solution was allowed to cool, and then cooled to −40° C. To 50 ml solution in methylene chloride of 15.5 g of 2,4,5-trifluoro-3-methylbenzoic acid obtained in Reference Example 1(3) were added 8 ml of oxalyl dichloride and 5 drops of N,N-dimethylformamide, and the mixture was stirred at room temperature for 3 hours. The solvent was distilled off, and tetrahydrofuran was added for azeotropic distillation. The residue was dissolved in 40 ml of tetrahydrofuran, and this solution was gradually added dropwise to the above-described reaction solution at −40° C. After the dropwise addition, the reaction solution was stirred at room temperature for 3 days, and the solvent was distilled off. 50 ml of 12N hydrochloric acid was added to the solution to about pH 2, and the solution was extracted with chloroform, and solvent was distilled off. To the residue were added 30 ml of water and 0.6 g of p-toluenesulfonic acid, and the mixture was stirred under reflux for 6 hours. The reaction solution was allowed to cool, extracted with chloroform, and washed with water and 5% aqueous solution of sodium hydrogencarbonate successively. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure to obtain the title compound as 5.5 g of powder and 10.2 g of brown oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6]CC)=O.[F:13][C:14]1[C:22]([CH3:23])=[C:21]([F:24])[C:20]([F:25])=[CH:19][C:15]=1C(O)=O.C(Cl)(=O)C(Cl)=O>C(Cl)Cl.CN(C)C=O.O1CCCC1.C(Cl)(Cl)(Cl)Cl.C(O)C>[F:13][C:14]1[C:22]([CH3:23])=[C:21]([F:24])[C:20]([F:25])=[CH:19][C:15]=1[C:4]([CH2:3][C:2]([O:10][CH2:11][CH3:12])=[O:9])=[O:6]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[Mg]
Name
Quantity
15 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.4 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
solution
Quantity
50 mL
Type
reactant
Smiles
Step Three
Name
Quantity
15.5 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1C)F)F
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were gradually added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −40° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
ADDITION
Type
ADDITION
Details
tetrahydrofuran was added for azeotropic distillation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 40 ml of tetrahydrofuran
ADDITION
Type
ADDITION
Details
this solution was gradually added dropwise to the above-described reaction solution at −40° C
ADDITION
Type
ADDITION
Details
After the dropwise addition
STIRRING
Type
STIRRING
Details
the reaction solution was stirred at room temperature for 3 days
Duration
3 d
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
50 ml of 12N hydrochloric acid was added to the solution to about pH 2
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with chloroform, and solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled off
ADDITION
Type
ADDITION
Details
To the residue were added 30 ml of water and 0.6 g of p-toluenesulfonic acid
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
washed with water and 5% aqueous solution of sodium hydrogencarbonate successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C(=O)CC(=O)OCC)C=C(C(=C1C)F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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